molecular formula C13H17N3O2 B183145 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid CAS No. 418805-51-3

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Cat. No.: B183145
CAS No.: 418805-51-3
M. Wt: 247.29 g/mol
InChI Key: NTUMBFHGMUZUBG-UHFFFAOYSA-N
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Description

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid is a compound that combines the structural features of adamantane and triazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid typically involves the reaction of 1-adamantanecarboxylic acid with 1,2,4-triazole. One common method includes the use of concentrated sulfuric acid as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized triazole-adamantane compounds .

Mechanism of Action

The mechanism of action of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides structural stability. These interactions can modulate biological activities and chemical reactivity, making the compound effective in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
  • 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
  • 1,3,5,7-Tetrakis(1,2,4-triazol-4-yl)adamantane
  • 1,3,5,7-Adamantanetetracarboxylic acid .

Uniqueness

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid stands out due to its unique combination of the adamantane and triazole moieties. This structural feature imparts exceptional stability, rigidity, and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes further enhances its utility in scientific research and industrial processes .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUMBFHGMUZUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386268
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-51-3
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
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3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
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3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Customer
Q & A

Q1: What makes 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid unique as a building block for coordination polymers?

A1: This compound, referred to as "trzadc" in the research, features two distinct functional groups: a carboxylic acid and a 1,2,4-triazole ring. These groups are positioned on the rigid adamantane scaffold, creating an "angle-shaped" ligand []. This unique structure allows trzadc to bridge metal ions in various orientations, leading to the formation of diverse coordination polymers with distinct structural dimensionality (1D or 2D) depending on the solvent and metal ion used [].

Q2: What catalytic applications have been demonstrated for complexes incorporating 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid?

A2: The research demonstrates that the copper(II) complex [Cu(trzadc)2(MeOH)]∙MeOH, synthesized using trzadc, exhibits catalytic activity in the Chan-Evans-Lam arylation reaction []. This finding highlights the potential of coordination polymers incorporating trzadc for catalytic applications. Further research can explore the activity and selectivity of this and other related complexes in a broader range of catalytic reactions.

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